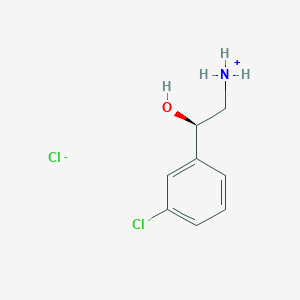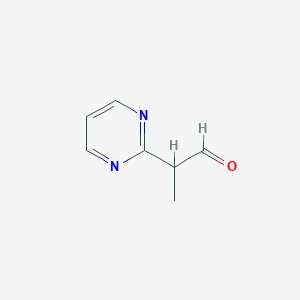
3-Ethyl-4-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-methylpyridin-2-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as EMPA, and its chemical formula is C8H12N2. EMPA belongs to the class of pyridine derivatives and has a molecular weight of 136.2 g/mol.
Mecanismo De Acción
The mechanism of action of EMPA is not well understood. However, it is believed that the compound binds to metal ions through its pyridine nitrogen atom and forms a chelate complex. The resulting complex can then exhibit fluorescence or catalytic activity depending on the metal ion and the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of EMPA. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity. This makes it a suitable candidate for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EMPA is its high selectivity for copper ions. This makes it a useful tool for detecting copper ions in biological systems. Additionally, the compound is easy to synthesize and purify, making it readily available for use in lab experiments.
However, one of the limitations of EMPA is its limited solubility in water. This can make it challenging to use in biological systems where aqueous solutions are required. Additionally, the compound has a relatively short fluorescence lifetime, which can limit its sensitivity in certain applications.
Direcciones Futuras
There are several future directions for research on EMPA. One area of interest is the development of new metal complexes using EMPA as a ligand. These complexes can have potential applications in catalysis and other chemical reactions.
Another area of research is the development of new fluorescent probes based on EMPA. These probes can be designed to selectively bind to other metal ions or biomolecules, making them useful tools for biological imaging and sensing.
Finally, there is a need for further studies on the biochemical and physiological effects of EMPA. This can help to determine its suitability for use in biological systems and identify any potential toxicity concerns.
Conclusion
In conclusion, 3-Ethyl-4-methylpyridin-2-amine is a promising compound with potential applications in scientific research. Its high selectivity for copper ions and ability to form stable metal complexes make it a useful tool for detecting and catalyzing chemical reactions. Further research is needed to fully understand its mechanism of action and potential applications in biological systems.
Métodos De Síntesis
The synthesis of EMPA involves the reaction of 2-acetyl-3-methylpyridine with ethylamine in the presence of a catalyst. This reaction leads to the formation of EMPA as a yellow crystalline solid. The purity of the synthesized compound can be improved by recrystallization using an appropriate solvent.
Aplicaciones Científicas De Investigación
EMPA has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for detecting metal ions. EMPA can selectively bind to copper ions and exhibit fluorescence, making it a useful tool for detecting copper ions in biological systems.
Another area of research is the use of EMPA as a ligand for the synthesis of metal complexes. EMPA can form stable complexes with transition metal ions such as copper, nickel, and zinc. These metal complexes have shown promising applications in catalysis and other chemical reactions.
Propiedades
Número CAS |
179555-32-9 |
|---|---|
Nombre del producto |
3-Ethyl-4-methylpyridin-2-amine |
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-ethyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-6(2)4-5-10-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) |
Clave InChI |
WQNNIEFJPGELIO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN=C1N)C |
SMILES canónico |
CCC1=C(C=CN=C1N)C |
Sinónimos |
2-Pyridinamine,3-ethyl-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)





![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)